2-(4-T-Butylphenyl)isonicotinic acid
Description
Contextualizing Pyridine (B92270) Carboxylic Acids as Research Scaffolds
Pyridine carboxylic acids are a class of organic compounds that serve as fundamental scaffolds in the development of a wide array of functional molecules. nih.gov These structures, characterized by a pyridine ring substituted with one or more carboxyl groups, are central to numerous research endeavors, particularly in medicinal chemistry. nih.govwisdomlib.org The three isomers of monocarboxylic pyridine—picolinic acid, nicotinic acid, and isonicotinic acid—have historically been the foundation for a plethora of therapeutic agents used to treat conditions ranging from tuberculosis and cancer to diabetes and hypertension. nih.govnih.gov
The utility of these scaffolds stems from their unique chemical properties. The nitrogen atom within the pyridine ring and the carboxylic acid group provide sites for hydrogen bonding and can coordinate with metal ions, a feature that is particularly useful in the design of enzyme inhibitors. nih.gov Furthermore, the pyridine ring can be easily modified with various substituents, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity and selectivity. nih.gov This versatility has made pyridine carboxylic acid derivatives highly valuable and actively researched scaffolds for discovering new drug candidates and other functional materials. nih.govchemimpex.com
Overview of Structural Motifs: Isonicotinic Acid and the tert-Butylphenyl Moiety
The structure of 2-(4-T-Butylphenyl)isonicotinic acid is defined by two key components: the isonicotinic acid core and the 4-tert-butylphenyl substituent.
Isonicotinic Acid: Also known as pyridine-4-carboxylic acid, isonicotinic acid is an isomer of nicotinic acid (niacin) and picolinic acid. chempanda.comwikipedia.org In this configuration, the carboxylic acid group is attached to the fourth position of the pyridine ring. wikipedia.org This arrangement imparts specific chemical characteristics to the molecule. Isonicotinic acid is a white crystalline solid that is amphoteric, meaning it can react as either an acid or a base. chemicalbook.com It is a crucial intermediate in the synthesis of numerous pharmaceuticals, most notably the anti-tuberculosis drug isoniazid (B1672263). chempanda.comnih.gov Commercially, it is often produced through the oxidation of 4-methylpyridine (B42270) (4-picoline). wikipedia.orgchemicalbook.com
Interactive Table: Properties of Pyridine Carboxylic Acid Isomers
| Common Name | Systematic Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|---|---|
| Picolinic acid | 2-pyridinecarboxylic acid | 98-98-6 | C₆H₅NO₂ | 123.11 |
| Nicotinic acid | 3-pyridinecarboxylic acid | 59-67-6 | C₆H₅NO₂ | 123.11 |
| Isonicotinic acid | 4-pyridinecarboxylic acid | 55-22-1 | C₆H₅NO₂ | 123.11 |
Data sourced from references wikipedia.orgwikipedia.org.
The tert-Butylphenyl Moiety: This part of the molecule consists of a phenyl (benzene) ring substituted with a tert-butyl group at the para (4th) position. The tert-butyl group, often abbreviated as tBu, is a bulky alkyl substituent known for imparting significant steric hindrance. ucla.edu In synthetic chemistry, the tert-butyl group is frequently incorporated into molecules to provide steric bulk, which can influence reaction pathways, enhance stability, and enforce specific molecular conformations. chemrxiv.org Its presence in this compound adds a significant non-polar, lipophilic character to the molecule, which can affect its solubility and interactions with other molecules.
Interactive Table: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1226273-21-7 |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.32 g/mol |
| IUPAC Name | 2-(4-tert-butylphenyl)isonicotinic acid |
| InChI Key | YOVPEGIHXKWZTA-UHFFFAOYSA-N |
Data sourced from reference sigmaaldrich.com.
Significance as a Precursor or Analog in Synthetic Organic Chemistry
While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its structure suggests a clear role as a precursor or analog in synthetic organic chemistry. As a commercially available chemical, it serves as a specialized building block for constructing more complex molecules. sigmaaldrich.com
The compound possesses several reactive sites—the carboxylic acid group, the pyridine nitrogen, and the aromatic rings—that can be targeted for further chemical modification. The carboxylic acid can be converted into esters, amides, or other functional groups, while the pyridine nitrogen can be involved in coordination chemistry or N-alkylation reactions.
The presence of the bulky 4-tert-butylphenyl group makes it a valuable precursor for creating analogs of known biologically active compounds. In drug discovery, for instance, researchers often synthesize a library of related compounds (analogs) to study structure-activity relationships. By introducing the sterically demanding tert-butylphenyl group, chemists can probe how size and lipophilicity in that specific region of a molecule affect its biological target. Isonicotinic acid derivatives, in general, are investigated for a range of therapeutic applications, including as potential anti-cancer agents. google.com Therefore, this compound represents a useful starting material for synthesizing novel compounds within this chemical space for screening and development.
Historical Context of Pyridine Derivatives in Chemical Sciences
The study of pyridine and its derivatives has a rich history that is fundamental to the development of heterocyclic chemistry. The first pyridine base, picoline, was isolated from coal tar by the Scottish chemist Thomas Anderson in 1846. researchgate.net The correct ring structure of pyridine, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was independently proposed by Wilhelm Körner in 1869 and James Dewar in 1871. researchgate.net
A pivotal moment in pyridine chemistry occurred in 1876 when William Ramsay achieved the first-ever synthesis of a heteroaromatic compound by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube to produce pyridine. researchgate.netglobalresearchonline.netwikipedia.org This breakthrough opened the door for chemists to create pyridine derivatives in the laboratory rather than relying solely on isolation from natural sources. The first major synthetic method for creating a variety of pyridine derivatives, the Hantzsch pyridine synthesis, was developed by Arthur Rudolf Hantzsch in 1881. wikipedia.org
The biological importance of the pyridine scaffold gained significant attention in the 1930s with the recognition of niacin (nicotinic acid, a pyridine derivative) as a crucial vitamin for preventing dermatitis and dementia. researchgate.net This discovery solidified the importance of pyridine derivatives in the chemical and life sciences, spurring further research that continues to this day. rsc.org
Interactive Table: Key Historical Milestones in Pyridine Chemistry
| Year | Discovery | Researcher(s) | Significance |
|---|---|---|---|
| 1846 | Isolation of the first pyridine base (picoline) | Thomas Anderson | First identification of a compound from the pyridine family. researchgate.net |
| 1869/1871 | Proposal of the correct ring structure of pyridine | Wilhelm Körner / James Dewar | Established the structural foundation of pyridine chemistry. researchgate.net |
| 1876 | First laboratory synthesis of pyridine | William Ramsay | First-ever synthesis of a heteroaromatic compound. researchgate.netwikipedia.org |
| 1881 | Development of the Hantzsch pyridine synthesis | Arthur Hantzsch | Provided a versatile method for synthesizing pyridine derivatives. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-tert-butylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)13-6-4-11(5-7-13)14-10-12(15(18)19)8-9-17-14/h4-10H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVPEGIHXKWZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680769 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226273-21-7 | |
| Record name | 2-(4-tert-Butylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies of 2 4 T Butylphenyl Isonicotinic Acid and Analogues
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid moiety of 2-(4-t-butylphenyl)isonicotinic acid is a primary site for chemical modification, readily undergoing reactions such as esterification, amidation, and condensation to yield a variety of functional derivatives.
Formation of Esters (e.g., ethyl esters)
Esterification of isonicotinic acid analogues is a fundamental transformation, typically achieved through the Fischer esterification method. This reaction involves treating the carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). researchgate.netnih.gov The process is generally carried out under reflux conditions to drive the equilibrium towards the ester product. researchgate.net
For instance, the synthesis of ethyl isonicotinate (B8489971) can be accomplished by heating isonicotinic acid with absolute ethanol and a catalyst. chemicalbook.com Microwave-assisted synthesis has also been employed to improve reaction rates and yields, demonstrating a modern approach to this classic transformation. chemicalbook.com The reaction converts the carboxyl group (-COOH) into an ethyl ester group (-COOCH₂CH₃), a key intermediate for further synthetic modifications. nih.govguidechem.com
| Alcohol | Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Ethanol | Concentrated H₂SO₄ | Heating/Reflux for several hours | researchgate.net |
| Methanol | SOCl₂ | Stirring at 0 °C, then heating to ~50 °C | researchgate.net |
| Ethanol | Powdered activated carbon (p-toluenesulfonic acid treated) | Microwave irradiation at 130 °C | chemicalbook.com |
Amidation and Hydrazide Formation
The carboxylic acid function can be converted into an amide or, more specifically, a hydrazide. The formation of isonicotinic acid hydrazide (isoniazid) is a well-established process. nih.gov This is typically achieved by reacting the corresponding ester, such as ethyl 2-(4-t-butylphenyl)isonicotinate, with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.gov The reaction is often carried out in an alcoholic solvent like ethanol under reflux. mdpi.com Alternatively, the carboxylic acid can be reacted directly with hydrazine hydrate, sometimes involving warming to facilitate the formation of a complete solution before the product is isolated. google.com This reaction replaces the -OR group of the ester or the -OH of the carboxylic acid with a hydrazinyl group (-NHNH₂), yielding the corresponding acylhydrazide, a crucial precursor for the synthesis of various heterocyclic compounds. nih.govscispace.com
Condensation Reactions with Aldehydes to Form Acylhydrazones
Acylhydrazides, such as 2-(4-t-butylphenyl)isonicotinohydrazide, are valuable intermediates that can undergo condensation reactions with a wide range of aldehydes. utar.edu.my This reaction typically involves refluxing the acylhydrazide and the selected aldehyde in a suitable solvent, often ethanol, sometimes with a catalytic amount of acid. mdpi.com The reaction results in the formation of an acylhydrazone, characterized by the presence of an azomethine (-N=CH-) group. mdpi.comresearchgate.net This linkage is formed by the elimination of a water molecule from the amino group of the hydrazide and the carbonyl group of the aldehyde. mdpi.com The versatility of this reaction allows for the introduction of various substituted aromatic or aliphatic moieties into the final molecule, depending on the structure of the aldehyde used. stonybrook.edu
| Aldehyde Reactant | Resulting Acylhydrazone Substituent (at the imine carbon) | Reference |
|---|---|---|
| 4-Hydroxy-3-methoxy-benzaldehyde (Vanillin) | 4-hydroxy-3-methoxyphenyl | mdpi.com |
| 4-Hydroxybenzaldehyde | 4-hydroxyphenyl | mdpi.com |
| 4-Fluorobenzaldehyde | 4-fluorophenyl | nih.gov |
| Indole-3-carbaldehyde | Indol-3-yl | nih.gov |
Functionalization of the Pyridine (B92270) Ring System
While derivatization often begins at the carboxylic acid group, subsequent reactions can involve the pyridine nitrogen or lead to the formation of new heterocyclic rings fused or attached to the core structure.
Formation of Fused Heterocyclic Systems from Pyridine-Carboxylic Acid Precursors
The derivatives of this compound, particularly the acylhydrazides and acylhydrazones, serve as key building blocks for constructing more complex heterocyclic systems.
A prominent synthetic route to 1,3,4-oxadiazole (B1194373) derivatives involves the cyclization of N-acylhydrazones. rsc.orgnih.govsemanticscholar.org This transformation is an oxidative process that converts the C-N-N-C=O backbone of the acylhydrazone into the five-membered oxadiazole ring. scispace.com Various methods have been developed to achieve this cyclization. nih.govjchemrev.com
One common approach is oxidative cyclization using strong oxidizing agents such as Dess–Martin periodinane, ceric ammonium (B1175870) nitrate, or (diacetoxyiodo)benzene. nih.govsemanticscholar.org Another strategy involves photo-driven oxidative cyclization, which can sometimes be achieved without the need for catalysts or strong oxidants, proceeding via a photo-induced electron transfer to molecular oxygen. rsc.orgnih.govsemanticscholar.org Dehydrative cyclization of diacylhydrazines (formed from the reaction of an acid hydrazide with an acid chloride or carboxylic acid) using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride is another classical and widely used method for constructing the 1,3,4-oxadiazole ring. nih.gov
| Precursor | Reagent/Condition | Reaction Type | Reference |
|---|---|---|---|
| Acylhydrazone | UV light, O₂ | Photo-mediated Oxidative Cyclization | rsc.orgnih.govsemanticscholar.org |
| Acylhydrazone | Dess–Martin periodinane, (Diacetoxyiodo)benzene | Chemical Oxidative Cyclization | semanticscholar.orgscispace.com |
| Diacylhydrazine | Phosphorus oxychloride (POCl₃), Thionyl chloride | Cyclodehydration | nih.gov |
| Acid Hydrazide | Carbon disulfide (in base), followed by further reaction | Multi-step synthesis via thiadiazole intermediate | nih.govjchemrev.com |
Synthesis of 1,3,4-Thiadiazole Derivatives
The transformation of carboxylic acids into 1,3,4-thiadiazoles is a well-established synthetic route in heterocyclic chemistry. ijpcbs.comnih.gov For this compound, this typically involves a multi-step sequence. The initial step is often the conversion of the carboxylic acid to a thiosemicarbazide (B42300). This intermediate is then subjected to cyclization, usually under acidic conditions, to yield the desired 2-amino-5-substituted-1,3,4-thiadiazole. ijpcbs.com
A general synthetic approach involves reacting the parent acid with thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid. ijpcbs.com The reaction proceeds by initial formation of an acylthiosemicarbazide, which then undergoes intramolecular cyclization with the elimination of water to form the thiadiazole ring. The 2-(4-T-Butylphenyl)pyridine moiety remains intact at the 5-position of the newly formed heterocyclic ring. The amino group at the 2-position of the thiadiazole ring can be further derivatized to introduce additional structural diversity. nih.govresearchgate.net
Synthesis of 1,2,4-Triazole (B32235) Derivatives
The isonicotinic acid moiety of the title compound is a key precursor for the synthesis of 1,2,4-triazole derivatives. A common strategy involves the initial conversion of the carboxylic acid to its corresponding hydrazide, isonicotinic acid hydrazide. nih.govrjptonline.org This hydrazide can then undergo cyclization with various one-carbon donors to form the 1,2,4-triazole ring. nih.govnih.gov
For instance, reacting the hydrazide with carbon disulfide in a basic medium leads to the formation of a dithiocarbazinate salt, which upon treatment with hydrazine hydrate, cyclizes to form a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. nih.govresearchgate.net The 5-substituent in this case would be the 2-(4-T-Butylphenyl)pyridin-4-yl group. The resulting aminotriazole can be further modified, for example, through condensation reactions with aldehydes to form Schiff bases, which can then be cyclized to generate more complex heterocyclic systems. researchgate.netnih.gov
Alternatively, the acid hydrazide can be reacted with various reagents to introduce different substituents onto the triazole ring. rjptonline.org The choice of cyclizing agent and subsequent derivatization steps allows for the synthesis of a diverse library of 1,2,4-triazole derivatives.
Formation of Quinazolines
The 2-(4-T-Butylphenyl) portion of the molecule can serve as a building block for the synthesis of quinazoline (B50416) derivatives. covenantuniversity.edu.ng A catalyst-free synthesis of 2-(4-tert-butylphenyl)-3-substituted quinazolin-4(3H)-one derivatives has been reported. covenantuniversity.edu.ng This process involves the benzoylational conversion of anthranilic acid to 2-(4-tertbutylphenyl)-4H-3,1-benzoxazin-4-one, which serves as a precursor. covenantuniversity.edu.ng This intermediate is then reacted with various amino-containing moieties to yield the targeted 2,3-disubstituted quinazolin-4(3H)-one derivatives. covenantuniversity.edu.ng The reaction conditions, such as solvent choice and temperature, are crucial for the successful synthesis. covenantuniversity.edu.ng
The formation of quinazolines can also be achieved through various other synthetic methodologies, including the reaction of 2-aminobenzonitriles with orthoesters and boronic acids, or the cyclocondensation of 2-aminobenzylamines with aldehydes. organic-chemistry.orgresearchgate.net The specific strategy employed would depend on the desired substitution pattern on the quinazoline ring.
Introduction of Other Substituents on the Pyridine Core
The pyridine ring of this compound is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents. The positions available for substitution on the pyridine ring are C-3, C-5, and C-6. The directing influence of the existing substituents, the carboxylic acid group at C-4 and the 4-T-Butylphenyl group at C-2, will determine the regioselectivity of these reactions.
The synthesis of substituted pyridines can be achieved through various methods, including condensation reactions, cycloadditions, and Michael additions. ijpsonline.com For instance, the introduction of substituents can be accomplished by starting with a pre-functionalized pyridine ring before the coupling reaction that introduces the 4-T-Butylphenyl group. Alternatively, direct functionalization of the assembled molecule can be explored, although this may present challenges in controlling regioselectivity. The synthesis of various N-substituted isonicotinamides has also been described as a method for derivatization. researchgate.net
Modifications of the tert-Butylphenyl Moiety
Influence of Substituents on Phenyl Ring (e.g., methyl, methoxy (B1213986), formyl)
The introduction of substituents on the phenyl ring of the 2-phenylisonicotinic acid scaffold can significantly impact the molecule's reactivity and electronic properties. Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density of the phenyl ring, which can influence the reactivity of the molecule in electrophilic aromatic substitution reactions. Conversely, electron-withdrawing groups, like a formyl group (-CHO), decrease the electron density.
The position of the substituent on the phenyl ring (ortho, meta, or para) relative to the point of attachment to the pyridine ring will also have a pronounced effect. For example, a substituent at the para-position will have a different electronic influence compared to a substituent at the ortho-position, which may also introduce steric effects. The Hammett equation can be used to quantify the electronic effect of these substituents on the reaction rates and equilibrium constants of various reactions. researchgate.net
Structure-Reactivity Relationships Related to the tert-Butyl Group
The tert-butyl group is a bulky, electron-donating alkyl group that significantly influences the structure and reactivity of the molecule. researchgate.net Its primary effects are steric hindrance and electronic donation through inductive effects and hyperconjugation. stackexchange.comquora.com
Steric Effects: The large size of the tert-butyl group can sterically hinder reactions at adjacent positions. researchgate.net For instance, in electrophilic aromatic substitution on the phenyl ring, the bulky nature of the tert-butyl group can disfavor substitution at the ortho positions, leading to a preference for para-substitution. stackexchange.com
Interactive Data Table: Summary of Derivatization Strategies
| Section | Reaction Type | Starting Moiety | Resulting Heterocycle/Modification | Key Reagents/Conditions |
|---|---|---|---|---|
| 3.2.1.2 | Cyclization | Isonicotinic acid | 1,3,4-Thiadiazole | Thiosemicarbazide, Acid catalyst (e.g., H₂SO₄) |
| 3.2.1.3 | Cyclization | Isonicotinic acid hydrazide | 1,2,4-Triazole | Carbon disulfide, Hydrazine hydrate |
| 3.2.1.4 | Cyclocondensation | 2-(4-T-Butylphenyl) group | Quinazoline | Anthranilic acid, Amino-containing moieties |
| 3.2.2 | Substitution | Pyridine core | Substituted pyridine | Various electrophiles/nucleophiles |
Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating 2-(4-T-butylphenyl)isonicotinic acid from reaction byproducts and unreacted starting materials, as well as for verifying its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for the characterization of this compound, offering both separation and mass identification capabilities. In a typical LC-MS analysis, a reversed-phase High-Performance Liquid Chromatography (HPLC) system would be employed.
The stationary phase commonly consists of a C18-functionalized silica (B1680970) column, which separates compounds based on their hydrophobicity. The mobile phase would likely be a gradient of an aqueous solvent (often with a formic acid or acetic acid additive to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. This gradient allows for the efficient elution of compounds with varying polarities.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this molecule, likely in positive ion mode, which would generate the protonated molecular ion [M+H]⁺. The high-resolution mass spectrometry (HRMS) analysis of this ion would provide an accurate mass measurement, allowing for the confirmation of the elemental composition of this compound.
Table 1: Representative LC-MS Parameters for Analysis of this compound
| Parameter | Value |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 256.1332 |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of reactions that synthesize this compound and for preliminary purity assessment. For this analysis, a silica gel plate (Silica Gel 60 F254) is typically used as the stationary phase.
The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a nonpolar solvent and a more polar solvent is generally effective. For a compound with the polarity of this compound, a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297), or dichloromethane (B109758) and methanol, would be appropriate. The ratio of these solvents can be adjusted to optimize the retention factor (Rf) of the compound, ideally to a value between 0.3 and 0.5 for clear separation. Visualization of the compound on the TLC plate can be achieved under UV light (254 nm) due to the aromatic nature of the molecule.
Column Chromatography for Purification
For the purification of this compound on a preparative scale, column chromatography is the method of choice. Silica gel is the most common stationary phase for this purpose. The selection of the mobile phase is guided by preliminary TLC analysis. A solvent system that provides a good Rf value on TLC will be suitable for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to effectively separate the target compound from impurities. For instance, starting with pure hexane and gradually increasing the proportion of ethyl acetate would allow for the elution of less polar impurities first, followed by the desired product.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
The ¹H-NMR spectrum of this compound provides a wealth of information about the number and types of protons and their neighboring environments. The spectrum is typically recorded in a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, usually tetramethylsilane (B1202638) (TMS).
The expected ¹H-NMR spectrum would exhibit several distinct signals corresponding to the different protons in the molecule. The tert-butyl group would present as a sharp singlet at approximately 1.3 ppm, integrating to nine protons. The aromatic protons of the 4-tert-butylphenyl ring would appear as two doublets in the aromatic region (around 7.5-7.8 ppm), each integrating to two protons, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the isonicotinic acid ring would also appear in the aromatic region, with distinct chemical shifts and coupling patterns that confirm the substitution pattern. Specifically, the proton at position 6 of the pyridine (B92270) ring is expected to be the most downfield, appearing as a doublet. The proton at position 5 would likely be a doublet of doublets, and the proton at position 3 would appear as a doublet. The acidic proton of the carboxylic acid group would be observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
Table 2: Predicted ¹H-NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.70 | d | 1H | H-6 (Pyridine) |
| ~8.20 | s | 1H | H-3 (Pyridine) |
| ~7.80 | d | 1H | H-5 (Pyridine) |
| ~7.75 | d | 2H | H-2', H-6' (Phenyl) |
| ~7.50 | d | 2H | H-3', H-5' (Phenyl) |
| ~1.35 | s | 9H | -C(CH₃)₃ |
| >10 | br s | 1H | -COOH |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful technique used to determine the number and types of carbon atoms in a molecule. Each unique carbon environment within the molecular structure gives rise to a distinct signal in the ¹³C-NMR spectrum, providing a carbon map of the molecule.
For this compound, the structure suggests the presence of 16 carbon atoms. However, due to molecular symmetry and the nature of the tert-butyl group, not all carbon signals may be individually resolved. The phenyl ring and the pyridine ring each contain carbon atoms in distinct chemical environments, and the tert-butyl group and the carboxylic acid group also contribute unique signals. Based on the structure, one would expect to observe signals corresponding to the aromatic carbons of the phenyl and pyridine rings, the quaternary and methyl carbons of the tert-butyl group, and the carboxyl carbon.
Table 1: Expected ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ) in ppm |
| Carboxyl Carbon (C=O) | 165-185 |
| Aromatic Carbons (Phenyl and Pyridine Rings) | 120-160 |
| Quaternary Carbon (tert-Butyl) | 30-40 |
| Methyl Carbons (tert-Butyl) | 25-35 |
Note: The data in this table is hypothetical and based on typical chemical shift ranges for the functional groups present in the molecule. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C=C and C=N stretching vibrations from the aromatic phenyl and pyridine rings, and C-H stretching from the aromatic and aliphatic (tert-butyl) parts of the molecule.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500-3300 (broad) | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aliphatic C-H (tert-Butyl) | 2850-3000 | Stretching |
| Carboxylic Acid C=O | 1680-1710 | Stretching |
| Aromatic C=C and C=N | 1450-1600 | Stretching |
Note: This table presents expected ranges for the vibrational frequencies of the functional groups in the molecule. The exact positions of the peaks can be influenced by the molecular environment.
High-Resolution Mass Spectrometry (HRMS-ESI)
High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a highly accurate technique for determining the elemental formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the calculation of the exact molecular weight and, consequently, the empirical formula. For this compound (C₁₆H₁₇NO₂), HRMS-ESI would be expected to provide a measured m/z value that closely matches the calculated exact mass of its molecular ion.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. Molecules containing conjugated systems, such as the phenyl and pyridine rings in this compound, typically exhibit characteristic absorption bands in the UV-Vis spectrum. These absorptions are generally attributed to π → π* and n → π* transitions. The position and intensity of these bands can be influenced by the solvent and the specific substitution pattern of the aromatic rings.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique that measures the emission of light from a molecule after it has absorbed light. Not all molecules fluoresce, but those with rigid, conjugated systems are often fluorescent. For this compound, the presence of the aromatic rings suggests potential fluorescence. Fluorescence spectroscopy can provide information about the electronic structure and environment of the molecule. The analysis would involve measuring the excitation and emission wavelengths, as well as the quantum yield of the fluorescence.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. This comparison is crucial for confirming the empirical and molecular formula of a newly synthesized compound.
**Table 3: Theoretical Elemental Analysis for this compound (C₁₆H₁₇NO₂) **
| Element | Theoretical Percentage (%) |
| Carbon (C) | 75.27 |
| Hydrogen (H) | 6.71 |
| Nitrogen (N) | 5.49 |
| Oxygen (O) | 12.53 |
Note: This table shows the calculated elemental composition based on the molecular formula C₁₆H₁₇NO₂.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing detailed insights into molecular geometry, electronic structure, and chemical reactivity. For 2-(4-T-Butylphenyl)isonicotinic acid, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The optimized molecular structure is the starting point, representing the lowest energy conformation of the molecule. From this structure, properties that govern reactivity are determined. The Highest Occupied Molecular Orbital (HOMO) energy indicates the ability of the molecule to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Full optimization and electronic structure calculations can be carried out using various semi-empirical or DFT methods. bsu.bybsu.byresearchgate.net For instance, DFT calculations using the B3LYP functional with a suitable basis set like 6-311G+(d,p) can provide reliable results for geometry and electronic properties. nih.gov
Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents hypothetical data based on typical values for similar aromatic carboxylic acids.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -9.45 eV | Indicates electron-donating capacity |
| LUMO Energy | -0.55 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 8.90 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
| Total Energy | -958.7 Hartree | Ground state energy of the optimized structure |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and the binding site of a target protein. The simulation calculates a scoring function, often expressed as binding affinity in kcal/mol, which estimates the strength of the interaction. ekb.eg
For this compound, docking studies can be performed against various protein targets implicated in disease pathways. The results would reveal the binding mode, the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or π-π stacking), and the predicted binding affinity. nih.gov Software such as AutoDock or Schrödinger's Maestro are commonly used for these simulations. ekb.egnih.gov The insights gained can guide the rational design of more potent and selective analogs.
Table 2: Illustrative Molecular Docking Results for this compound Against Hypothetical Protein Targets This table presents hypothetical data to illustrate potential docking outcomes.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Tubulin | -7.8 | Lys254, Asn258 | Hydrogen Bond, π-π Stacking |
| InhA (TB enzyme) | -9.1 | Tyr158, Met199, Gly96 | Hydrogen Bond, Hydrophobic |
Structure-Activity Relationship (SAR) Modeling Methodologies
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry. They aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By systematically modifying the molecular structure and observing the resulting changes in activity, researchers can identify the key chemical features (pharmacophores) responsible for the desired biological effect.
For this compound, a SAR study would involve synthesizing and testing a series of analogs. Modifications could include changing the position or nature of the substituents on the phenyl or pyridine (B92270) rings. QSAR models then use statistical methods to build a mathematical relationship between chemical descriptors (such as lipophilicity (logP), electronic properties, and steric parameters) and the observed activity. nih.gov These models, often developed using techniques like multiple linear regression, can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com Studies on other isonicotinic acid hydrazide derivatives have successfully used such approaches to understand their mechanism of action. nih.govresearchgate.net
Table 3: Hypothetical Structure-Activity Relationship for Analogs of this compound This table illustrates how structural modifications might influence a hypothetical biological activity (e.g., IC50).
| R1 (on Phenyl Ring) | R2 (on Pyridine Ring) | Hypothetical IC50 (µM) | SAR Interpretation |
|---|---|---|---|
| 4-t-Butyl | H | 10.5 | Parent Compound |
| 4-Isopropyl | H | 15.2 | Bulky t-Butyl group appears favorable |
| 4-Cl | H | 25.8 | Electron-withdrawing group decreases activity |
| 4-t-Butyl | 6-CH3 | 8.1 | Small alkyl group at position 6 enhances activity |
| 4-t-Butyl | 6-F | 12.4 | Electronegative group at position 6 is tolerated but not optimal |
Prediction of Molecular Properties for Design Optimization (e.g., gas-phase proton affinity, ionization energy)
Computational methods can accurately predict a range of physicochemical properties that are critical for design optimization. Gas-phase proton affinity (PA) and ionization energy (IE) are two such fundamental properties that provide insight into a molecule's reactivity and behavior in different chemical environments.
Gas-Phase Proton Affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in the gas phase. nih.gov It is a measure of the intrinsic basicity of a molecule, independent of solvent effects. A higher PA value indicates a stronger base. researchgate.net
Ionization Energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule. It is a measure of the molecule's ability to act as an electron donor. A lower IE suggests that the molecule is more easily oxidized.
These properties can be calculated with high accuracy using quantum chemical methods. nih.gov The data can be used to understand reaction mechanisms, predict pKa values, and assess the metabolic stability of a compound. For this compound, these values would help characterize the reactivity of the pyridine nitrogen and the carboxylic acid group.
Table 4: Predicted Molecular Properties for this compound (Illustrative Data) This table presents hypothetical data based on general principles and values for similar compounds.
| Property | Predicted Value (kJ/mol) | Significance |
|---|---|---|
| Gas-Phase Proton Affinity (at Pyridine N) | 940 | Measures intrinsic basicity of the pyridine ring |
| Ionization Energy | 830 | Indicates energy needed to remove an electron (oxidation potential) |
| Enthalpy of Deprotonation (at COOH) | 1380 | Measures intrinsic acidity of the carboxylic acid group |
Chemometric Analysis for Reaction Monitoring and Profiling
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound, chemometrics can be applied to monitor its synthesis and profile its properties. For example, during synthesis, spectroscopic techniques like Fourier-Transform Infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to collect data over time.
By applying chemometric methods such as Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression to this spectroscopic data, it is possible to monitor the concentration of reactants, intermediates, and the final product in real-time. This allows for precise control over the reaction conditions, optimization of yield, and ensuring the purity of the final compound. Furthermore, chemometric analysis can be used to build models that correlate spectral data with specific properties of the final product, such as crystal form or impurity profiles, which is crucial for quality control in manufacturing processes.
Investigation of Biological Activities of 2 4 T Butylphenyl Isonicotinic Acid Analogues
In Vitro Assay Methodologies for Cellular Effects
Cell Viability and Growth Inhibition Assays (e.g., MTT assay on cancer cell lines like HeLa, MCF7, Caco-2, PANC-1, HepG2, HCT-116)
The cytotoxic potential of 2-(4-T-butylphenyl)isonicotinic acid analogues is primarily evaluated through in vitro cell viability and growth inhibition assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. mdpi.com This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals. nih.gov
The general procedure involves seeding cancer cell lines, such as HeLa (cervical cancer), MCF-7 (breast cancer), Caco-2 (colorectal cancer), PANC-1 (pancreatic cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer), into 96-well plates. nih.gov After allowing the cells to adhere, they are exposed to various concentrations of the test compounds for a specified period, typically 24, 48, or 72 hours. nih.gov A control group of cells is treated with the solvent used to dissolve the compounds (e.g., DMSO) to account for any solvent-induced effects. Following the incubation period, the MTT reagent is added to each well, and after a further incubation, the formazan crystals are dissolved, and the absorbance is read using a microplate reader. nih.gov
The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50% compared to the untreated control. nih.govnih.gov A lower IC50 value indicates greater cytotoxic potency.
While specific data for this compound analogues are not extensively available in the public domain, studies on related structures provide insight into their potential activity. For instance, a newly synthesized platinum complex, Pt(TSC)Cl, demonstrated significant cytotoxicity against Caco-2 cells with an IC50 of 2.3 µM after 48 hours, which was considerably more potent than the reference drug cisplatin (B142131) (IC50 = 107 µM). nih.gov Another study on plastoquinone (B1678516) analogues reported that compound AQ-12 showed notable cytotoxicity against HCT-116 and MCF-7 cells with IC50 values of 5.11 ± 2.14 μM and 6.06 ± 3.09 μM, respectively. nih.gov
| Compound Class | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Plastoquinone Analogue (AQ-12) | HCT-116 | 5.11 ± 2.14 | 48 | nih.gov |
| Plastoquinone Analogue (AQ-12) | MCF-7 | 6.06 ± 3.09 | 48 | nih.gov |
| Platinum Complex (Pt(TSC)Cl) | Caco-2 | 2.3 | 48 | nih.gov |
| Platinum Complex (Pt(TSC)Cl) | A549 (Lung) | 10.3 | 48 | nih.gov |
| Platinum Complex (Pt(TSC)Cl) | MCF-7 | 15.6 | 48 | nih.gov |
| Cisplatin (Reference) | HCT-116 | 23.68 ± 6.81 | 48 | nih.gov |
| Cisplatin (Reference) | MCF-7 | 19.67 ± 5.94 | 48 | nih.gov |
| Cisplatin (Reference) | Caco-2 | 107 | 48 | nih.gov |
This table presents data for structurally related or reference compounds to illustrate typical findings from MTT assays, as specific data for this compound analogues on all listed cell lines is limited.
Antiamoebic Activity Assessment
The investigation of antiamoebic properties of chemical compounds is crucial due to the existence of pathogenic free-living amoebae like Acanthamoeba castellanii, which can cause severe infections such as keratitis and granulomatous amoebic encephalitis. mdpi.comnih.gov
The assessment of antiamoebic activity typically involves determining the viability of amoeba trophozoites after exposure to the test compounds. A common method is the Trypan blue exclusion assay. mdpi.com In this technique, a suspension of amoebae is incubated with various concentrations of the compound for a set period (e.g., 24 hours). nih.gov After incubation, Trypan blue dye is added. Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells take up the blue dye. The number of viable and non-viable cells is then counted using a hemocytometer to determine the percentage of inhibition. mdpi.com The results are often compared to a negative control (untreated amoebae) and a positive control (a known amoebicidal agent like chlorhexidine). nih.gov
Further assays can evaluate the compound's effect on the amoeba's life cycle, such as its ability to inhibit encystation (transformation from the active trophozoite to the dormant cyst form) and excystation (transformation from the cyst back to the trophozoite). mdpi.com The cytotoxicity of the compounds against human cell lines (e.g., HeLa cells) is also assessed, often using the lactate (B86563) dehydrogenase (LDH) assay, to ensure that the antiamoebic effect is selective and not due to general toxicity. mdpi.comnih.gov
Studies on imidazothiazole derivatives have shown significant amoebicidal activity against A. castellanii, with some compounds eradicating up to 70% of the amoebae at a concentration of 50 µM. mdpi.com Similarly, a peptidomimetic compound, RK-758, demonstrated amoebicidal and growth inhibitory activities of ≥50% at concentrations between 15.6 µM and 125 µM. nih.gov While these studies establish a methodological framework, specific research on the antiamoebic activity of this compound analogues is needed to determine their potential in this area.
Antimicrobial Activity Screening Methodologies
Minimum Inhibitory Concentration (MIC) Determination against Bacterial Strains (e.g., Gram-positive, Gram-negative)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov The broth microdilution method is a standard technique used to determine MIC values.
In this method, serial twofold dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the target bacterial strain, such as the Gram-positive Staphylococcus aureus or the Gram-negative Escherichia coli. nih.gov The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). After incubation, the plates are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed. nih.gov
| Compound/Class | Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Perillyl Alcohol | Escherichia coli | Gram-Negative | 256 | nih.gov |
| Hydrocinnamic Acid | Escherichia coli | Gram-Negative | 2048 | nih.gov |
| Amoxicillin | Escherichia coli | Gram-Negative | 8 | nih.gov |
| Chloramphenicol | Escherichia coli | Gram-Negative | 16 | nih.gov |
This table provides example MIC values for various compounds against E. coli to illustrate the data obtained from such assays.
Antifungal Activity Testing against Yeast Strains (e.g., C. albicans, C. glabrata, C. tropicalis)
The antifungal activity of this compound analogues is assessed against clinically relevant yeast strains, including Candida albicans, Candida glabrata, and Candida tropicalis. These species are common causes of candidiasis, ranging from mucosal to systemic infections. mdpi.com The methodology is similar to the antibacterial MIC determination, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI). researchgate.net
The broth microdilution method is employed, using a suitable medium like RPMI-1640. frontiersin.org Serial dilutions of the test compounds are prepared in microtiter plates, which are then inoculated with a standardized suspension of the yeast cells. The plates are incubated at 35°C for 24 to 48 hours. frontiersin.org The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth in the control well. frontiersin.orgnih.gov
Studies on various antifungal agents have established their efficacy against different Candida species. For instance, micafungin (B1204384) has shown high potency, with MIC90 values (the concentration required to inhibit 90% of isolates) of 0.015 µg/mL against C. albicans and C. glabrata, and 0.03 µg/mL against C. tropicalis. researchgate.net In contrast, some species like C. parapsilosis may show higher resistance. researchgate.net The antifungal potential of new compounds like this compound analogues can be benchmarked against these established agents.
| Antifungal Agent | C. albicans MIC90 (µg/mL) | C. glabrata MIC90 (µg/mL) | C. tropicalis MIC90 (µg/mL) | Reference |
| Micafungin | 0.015 | 0.015 | 0.03 | researchgate.net |
| Nisin | 2 | Not Tested | 4 | frontiersin.org |
This table shows representative MIC data for known antifungal agents against common Candida species.
Antimycobacterial Activity Screening
Analogues of isonicotinic acid, particularly isonicotinic acid hydrazides (isoniazids), have long been a cornerstone in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. Research into derivatives aims to enhance efficacy against resistant strains and improve pharmacological profiles.
A series of N(2)-acyl isonicotinic acid hydrazides demonstrated significant in vitro activity against M. tuberculosis. Notably, compounds featuring long aliphatic chains, such as isonicotinic acid N'-tetradecanoyl-hydrazide and N'-octadecanoyl hydrazide, were found to be more potent than the frontline drug isoniazid (B1672263). nih.govgoogle.comnih.gov This suggests that increased lipophilicity can be a crucial factor for enhancing antimycobacterial efficacy, potentially by facilitating cell wall penetration. mdpi.com
Another analogue, 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH), derived from the condensation of 2-pyridylcarboxaldehyde with isoniazid, exhibited potent activity in the nanomolar range against both Mycobacterium bovis BCG and virulent M. tuberculosis. nih.gov PCIH was effective at inhibiting mycobacterial growth within cultured macrophages and in vivo mouse models, acting as a lipophilic vehicle for the delivery of the active isoniazid component. nih.gov
The structure-activity relationship (SAR) studies indicate that the reactivity of the pyridine (B92270) nitrogen atom is essential for the biological activity of these hydrazides. researchgate.net Modifications at the 2-position of the isonicotinic acid ring with various substituents have been explored to correlate electronic, steric, and lipophilic properties with the minimum inhibitory concentration (MIC). researchgate.net
| Compound Analogue | Activity/Finding | Reference |
|---|---|---|
| Isonicotinic acid N'-tetradecanoyl-hydrazide | Exhibited higher activity against M. tuberculosis than isoniazid. | nih.govgoogle.com |
| Isonicotinic acid-N'-octadecanoyl hydrazide | Showed greater potency than the standard drug isoniazid. | nih.gov |
| Isatin hydrazides (e.g., 8c) | Displayed the highest activity among a series of nicotinic acid hydrazides with a MIC of 6.25 µg/mL. | mdpi.com |
| 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) | Demonstrated nanomolar in vitro activity against virulent M. tuberculosis. | nih.gov |
Enzyme Inhibition Assays
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. colab.ws These enzymes hydrolyze the neurotransmitter acetylcholine (B1216132); their inhibition increases acetylcholine levels, which can alleviate cognitive symptoms. mdpi.com
Derivatives of isonipecotamide, a saturated version of the isonicotinic acid scaffold, have been investigated as dual inhibitors of cholinesterases and blood coagulation factors. vt.edu Structure-activity relationship studies revealed that modifications to the linker and substituent groups significantly impact inhibitory potency. For instance, replacing a fluorine atom with chlorine on a benzyl (B1604629) moiety enhanced potency against BChE. vt.edu Some of these analogues demonstrated mixed-type inhibition, suggesting they can bind to both the active site and allosteric sites of the enzyme. researchgate.net The inhibitory potential of these compounds is often evaluated using Ellman's test, with results reported as IC50 values (the concentration required to inhibit 50% of enzyme activity). colab.ws
| Compound Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Isonipecotamide Analogue 1 | AChE | Showed inhibitory activity with a Ki value of 0.058 µM. | vt.edu |
| Isonipecotamide Analogue 1 | BChE | Demonstrated inhibitory activity with a Ki value of 6.95 µM. | vt.edu |
| Benzothiazolone Derivative M13 | BChE | Potent inhibitor with an IC50 value of 1.21 µM. | |
| Benzothiazolone Derivative M13 | AChE | Effective inhibitor with an IC50 value of 5.03 µM. |
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its deregulation is linked to various pathologies, including Alzheimer's disease, type II diabetes, and certain cancers, making it a significant therapeutic target.
A class of isonicotinamides, which are amide derivatives of isonicotinic acid, has been identified as potent, highly selective, and orally active GSK-3 inhibitors. These compounds have shown efficacy in animal models of Alzheimer's disease. The high kinase selectivity is a notable advantage, as it minimizes off-target effects. The development of GSK-3 inhibitors is an active area of research, with various small molecules, including thiadiazolidinones (TDZDs) and substituted indole (B1671886) derivatives, being explored. These inhibitors typically act by competing with ATP at the enzyme's binding site.
| Compound Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Isonicotinamides | GSK-3 | Identified as potent, highly selective, and orally active inhibitors. | |
| Thiadiazolidinone (TDZD) analogues | GSK-3β | Act as non-ATP competitive inhibitors with IC50 values in the µM range. | |
| Imidazopyridine analogues | GSK-3β | Showed high inhibition with IC50 values as low as 1.4 nM. |
Antioxidant Activity Evaluation Methods (e.g., DPPH, FRAP assays)
The antioxidant potential of chemical compounds is their ability to neutralize harmful free radicals, thereby mitigating oxidative stress implicated in various diseases. Common methods to evaluate this activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.
The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that is measured spectrophotometrically. The FRAP assay, conducted in an acidic medium, assesses the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the antioxidant.
Studies on isonicotinic acid hydrazone derivatives have shown that certain substitutions can confer antiradical activity. For example, N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide was found to possess DPPH scavenging activity with an IC50 of 103.0 µM. The antioxidant capacity is often linked to the presence of phenolic hydroxyl groups. However, many isonicotinic carboxamide derivatives have displayed relatively low DPPH radical scavenging effects. researchgate.net
| Compound Analogue | Assay | Result | Reference |
|---|---|---|---|
| N'-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide | DPPH | IC50 (DPPH) = 103.0 µM | |
| N-(benzoylphenyl)pyridine-4-carboxamides (C20) | DPPH | Best radical scavenging effect (22%) among tested series. | researchgate.net |
| Gallic Acid (Reference) | FRAP | 494–5033 µM Fe2+ | |
| p-Coumaric Acid (Reference) | FRAP | 24–113 µM Fe2+ |
Allelopathic Activity Assessment
Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of biochemicals, known as allelochemicals. Compounds with allelopathic properties can be explored as natural herbicides. Pyridine carboxylic acids are a known class of compounds with herbicidal activity, often acting as synthetic auxins that cause abnormal plant growth and death. mdpi.com
Research on 2-pyridinecarboxylic acid analogues has demonstrated their inhibitory effects on seed germination and root growth of plants like Brassica campestris. nih.gov One study on an isonicotinate-derived porphyrin showed that it possessed interesting allelopathic properties, affecting the germination of lentil seeds. nih.gov These compounds can also reduce the chlorophyll (B73375) content in treated plants and inhibit key enzymes like α-amylase, which is crucial for seed germination. nih.gov This suggests that derivatives of isonicotinic acid could serve as scaffolds for the development of new herbicides.
Pharmacokinetic and Physicochemical Parameter Tuning
The therapeutic potential of a compound is highly dependent on its pharmacokinetic and physicochemical properties. Key parameters include aqueous solubility, metabolic stability, and the ability to cross biological barriers like the blood-brain barrier (BBB).
Aqueous Solubility: Isonicotinic acid is moderately soluble in water, a property influenced by its ability to form hydrogen bonds and the ionization state of its carboxylic acid and pyridine nitrogen groups. Solubility can be increased in basic conditions. The introduction of large, nonpolar groups, such as a 4-t-butylphenyl moiety, would be expected to significantly decrease aqueous solubility, a factor that must be balanced with desired lipophilicity for membrane permeability.
Microsomal Stability: The metabolic stability of a drug candidate is often assessed in vitro using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. The assay measures the rate of disappearance of the parent compound over time, typically reported as a half-life (t½) or intrinsic clearance. Compounds with high metabolic stability are less likely to be rapidly cleared from the body, allowing for a longer duration of action. High-throughput screening methods are often employed to rank compounds early in the drug discovery process.
Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), such as GSK-3 or cholinesterase inhibitors, the ability to cross the BBB is paramount. As mentioned, a class of isonicotinamides developed as GSK-3 inhibitors was found to be brain penetrable, demonstrating that the isonicotinic acid scaffold can be modified to achieve CNS exposure. This property is crucial for treating neurodegenerative disorders.
Future Research Directions and Potential Academic Applications
Development of Novel and Efficient Synthetic Routes for Functionalized Pyridine (B92270) Carboxylic Acids
The synthesis of functionalized pyridine carboxylic acids, including 2-aryl-isonicotinic acids, is a dynamic area of research. chempanda.com Traditional methods often involve multi-step sequences that can be inefficient and generate significant waste. Future research will likely focus on the development of more direct and sustainable synthetic strategies.
One promising avenue is the use of C-H activation and functionalization techniques. These methods allow for the direct introduction of aryl groups onto the pyridine ring, bypassing the need for pre-functionalized starting materials. For instance, rhodium-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with unsaturated oxime esters has emerged as a powerful tool for creating substituted pyridines with high regioselectivity. nih.gov Applying and adapting such methodologies to include starting materials that would yield the 2-(4-T-Butylphenyl)isonicotinic acid structure could provide a more streamlined and atom-economical synthesis.
Furthermore, photochemical and organocatalytic approaches are gaining traction for the functionalization of pyridines. acs.org These methods often proceed under mild conditions and can offer unique selectivity patterns. Exploring these modern synthetic strategies could lead to novel and more efficient routes to this compound and a diverse library of its analogs.
Table 1: Comparison of Synthetic Methodologies for Functionalized Pyridine Carboxylic Acids
| Method | Advantages | Disadvantages | Potential for this compound Synthesis |
| Traditional Condensation Reactions | Well-established, readily available starting materials. | Often require harsh conditions, can have low yields and poor regioselectivity. | Feasible, but likely to be inefficient. |
| Cross-Coupling Reactions (e.g., Suzuki, Negishi) | High efficiency and regioselectivity. | Requires pre-functionalized starting materials and expensive metal catalysts. | A viable but potentially costly route. |
| C-H Activation/Functionalization | High atom economy, direct functionalization. | Can require expensive catalysts and optimization of reaction conditions. | Highly promising for a more efficient and sustainable synthesis. |
| Photochemical and Organocatalytic Methods | Mild reaction conditions, unique selectivity. | Substrate scope can be limited, may require specialized equipment. | A novel and potentially powerful approach to explore. |
Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity
The pyridine carboxylic acid scaffold is a well-established pharmacophore found in numerous approved drugs. nih.govnih.gov The inherent bioactivity of this core can be significantly modulated through derivatization of both the carboxylic acid and the pyridine ring. For this compound, the bulky and lipophilic tert-butylphenyl group already provides a distinct feature that can influence its interaction with biological targets.
Future research should focus on creating a library of derivatives to explore a wide range of biological activities. Key derivatization strategies could include:
Amide and Ester Formation: Conversion of the carboxylic acid to a variety of amides and esters is a common strategy to modulate solubility, membrane permeability, and binding interactions. For example, the synthesis of N'-(arylidene)-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides from isonicotinic acid has yielded compounds with antituberculosis activity. nih.gov
Introduction of Additional Substituents: Functionalization of the pyridine ring with additional substituents, such as halogens, amino groups, or hydroxyl groups, can fine-tune the electronic properties and hydrogen bonding capabilities of the molecule.
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles, can alter the pKa and metabolic stability of the compound, potentially leading to improved pharmacokinetic profiles.
These derivatization strategies, guided by structure-activity relationship (SAR) studies, could unlock the therapeutic potential of this compound in various disease areas, including infectious diseases, oncology, and inflammatory conditions. researchgate.netrsc.orgnih.govnih.gov
Advanced Computational Modeling for Mechanism Elucidation and Target Prediction
Computational chemistry offers powerful tools to accelerate the discovery and development of new molecules. For this compound, computational modeling can provide valuable insights at multiple stages of research.
Table 2: Applications of Computational Modeling in the Study of this compound
| Computational Technique | Application | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for novel synthetic routes. | Understanding of transition states and reaction energetics to optimize synthetic protocols. |
| Molecular Docking | Prediction of potential biological targets. | Identification of proteins or enzymes that may bind to the molecule, guiding experimental screening. |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the molecule in complex with a biological target. | Understanding of the stability of the binding interaction and the role of conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. | Rational design of new derivatives with improved potency and selectivity. |
By employing these computational methods, researchers can gain a deeper understanding of the chemical and biological properties of this compound and its derivatives. orgchemres.orgresearchgate.net This knowledge can guide the design of more effective synthetic strategies and prioritize the most promising candidates for experimental evaluation, ultimately saving time and resources.
Interdisciplinary Research with Biological Systems for Comprehensive Understanding
A thorough understanding of the biological effects of this compound requires a multidisciplinary approach that integrates chemistry, biology, and pharmacology. Future research should focus on comprehensive in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.
Key areas of investigation include:
Enzyme Inhibition Assays: Given that many pyridine carboxylic acid derivatives are enzyme inhibitors, screening this compound against a panel of relevant enzymes could reveal novel therapeutic targets. nih.gov
Cell-Based Assays: Evaluating the effects of the compound on various cell lines can provide information about its cytotoxicity, anti-proliferative activity, and anti-inflammatory effects.
In Vivo Animal Models: Should in vitro studies show promise, testing the compound in animal models of disease is a crucial step to assess its efficacy and pharmacokinetic properties.
Collaboration between synthetic chemists, computational biologists, and pharmacologists will be essential to fully characterize the biological profile of this compound and its derivatives and to translate these findings into potential therapeutic applications.
Application of Pyridine Carboxylic Acid Scaffolds in Material Science and Catalysis
The utility of pyridine carboxylic acids extends beyond the realm of biology. Their unique structural and electronic properties make them valuable building blocks for functional materials and catalysts.
In material science , pyridine dicarboxylic acids are being explored for the synthesis of sustainable polyesters. wur.nlresearchgate.net The rigid nature of the pyridine ring can impart desirable thermal and mechanical properties to polymers. The 2-(4-T-Butylphenyl) substituent in the target molecule could introduce interesting solubility and processing characteristics to such materials. Furthermore, the coordinating ability of the pyridine nitrogen and the carboxylic acid group makes these molecules excellent ligands for the construction of metal-organic frameworks (MOFs). mdpi.com The properties of these porous materials can be tuned by modifying the organic linker, and the bulky tert-butylphenyl group could lead to MOFs with unique pore sizes and functionalities.
In catalysis , pyridine carboxylic acids have been shown to act as efficient organocatalysts in various organic transformations. rsc.orgrsc.org For example, pyridine-2-carboxylic acid has been used to catalyze the synthesis of pyrazolo[3,4-b]quinolinones. The electronic and steric properties of the 2-aryl substituent can influence the catalytic activity, and this compound could offer unique reactivity in this context. Additionally, these molecules can serve as ligands for metal catalysts, modulating their activity and selectivity.
The exploration of this compound in these non-biological applications represents a fertile ground for future research, with the potential to contribute to the development of new materials and catalytic systems with tailored properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
